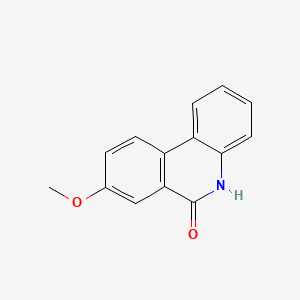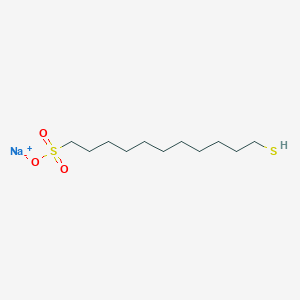
Er(dbm)3(phen),Tris(dibenzoylmethane)mono(phenanthrolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(dibenzoylmethane)mono(phenanthroline)erbium is a coordination compound that features erbium as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The structure consists of three dibenzoylmethane ligands and one phenanthroline ligand coordinated to an erbium ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane)mono(phenanthroline)erbium typically involves the reaction of erbium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the erbium ion. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for Tris(dibenzoylmethane)mono(phenanthroline)erbium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
Tris(dibenzoylmethane)mono(phenanthroline)erbium primarily undergoes coordination reactions due to the presence of the metal ion. It can also participate in ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Substitution: Ligand substitution reactions can occur in the presence of stronger ligands that can displace the existing ligands.
Major Products
The major products of these reactions are typically new coordination compounds where the original ligands have been replaced by other ligands.
科学的研究の応用
Tris(dibenzoylmethane)mono(phenanthroline)erbium has several applications in scientific research:
Chemistry: Used as a luminescent probe in various chemical analyses due to its strong emission properties.
Biology: Employed in bioimaging and as a fluorescent marker in biological studies.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The luminescent properties of Tris(dibenzoylmethane)mono(phenanthroline)erbium arise from the electronic transitions within the erbium ion. When the compound is excited by an external light source, it absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which is the basis for its luminescent behavior. The phenanthroline ligand plays a crucial role in stabilizing the excited state and enhancing the emission intensity.
類似化合物との比較
Similar Compounds
Tris(dibenzoylmethane)mono(phenanthroline)europium: Similar structure but with europium as the central metal ion. Known for its red luminescence.
Tris(8-hydroxyquinolinato)erbium: Another erbium-based compound with different ligands, used in similar applications.
Europium(III)tris(1,3-diphenyl-1,3-propanedionato)mono(1,10-phenanthroline): Similar coordination environment but with europium instead of erbium.
Uniqueness
Tris(dibenzoylmethane)mono(phenanthroline)erbium is unique due to its specific combination of ligands and the erbium ion, which provides distinct luminescent properties. The choice of ligands influences the stability, solubility, and emission characteristics, making this compound particularly suitable for applications requiring green luminescence.
特性
分子式 |
C57H41ErN2O6 |
|---|---|
分子量 |
1017.2 g/mol |
IUPAC名 |
1,3-diphenylpropane-1,3-dione;erbium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Er/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
InChIキー |
AVPIJZZFTKUQOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Er+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
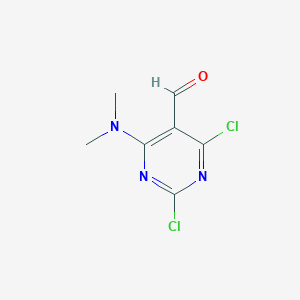


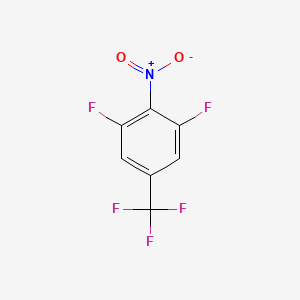

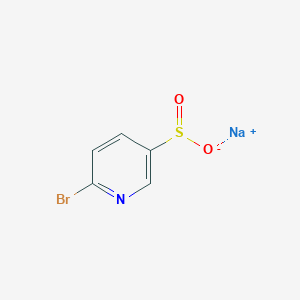
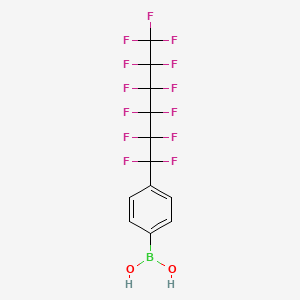
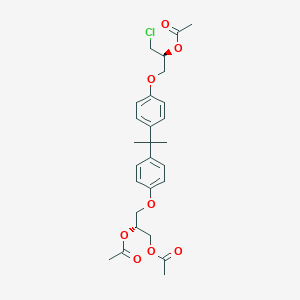
![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)

